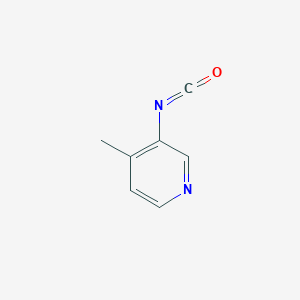

3-Isocyanato-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXDWHAYRDJEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719716 | |

| Record name | 3-Isocyanato-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007212-62-5 | |

| Record name | 3-Isocyanato-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Isocyanato 4 Methylpyridine

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate moiety is characterized by a highly electrophilic carbon atom, making it a prime target for nucleophilic attack. This reactivity is the basis for the formation of stable urea (B33335) and carbamate (B1207046) derivatives, which are significant transformations in organic synthesis.

Formation of Urea Derivatives with Amines

The reaction between isocyanates and amines is a fundamental and efficient method for the synthesis of urea derivatives. organic-chemistry.orgnih.gov In the case of 3-isocyanato-4-methylpyridine, the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of a substituted urea.

This transformation is a cornerstone in the synthesis of complex molecules due to its high efficiency and the general commercial availability of a wide range of amine starting materials. nih.gov The reaction typically proceeds readily, often without the need for a catalyst, to produce N,N'-substituted ureas. These products are of interest in medicinal chemistry as the urea functionality can participate in key hydrogen bonding interactions with biological targets. nih.gov

The general mechanism involves the nucleophilic addition of the amine to the isocyanate, forming a zwitterionic intermediate which then rearranges to the stable urea product. libretexts.orgopenstax.org

Table 1: Representative Reaction of this compound with an Amine

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Primary/Secondary Amine (R-NH₂) | N-(4-methylpyridin-3-yl)-N'-(R)-urea |

Generation of Carbamates via Alcoholysis

In a similar fashion to the reaction with amines, this compound reacts with alcohols to form carbamate derivatives. researchgate.netorganic-chemistry.org In this process, known as alcoholysis, the oxygen atom of the alcohol's hydroxyl group performs a nucleophilic attack on the isocyanate's carbonyl carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen yields the corresponding carbamate.

This reaction provides a direct route to O-aryl and O-alkyl carbamates, which are valuable intermediates in organic synthesis and are present in various biologically active compounds. organic-chemistry.org The reaction can often be facilitated by a base or a catalyst to enhance the nucleophilicity of the alcohol.

Table 2: Representative Reaction of this compound with an Alcohol

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Alcohol (R-OH) | (R)-O-(4-methylpyridin-3-yl)carbamate |

Intramolecular Cyclization Pathways

While intermolecular reactions are common, the potential for intramolecular cyclization exists if a nucleophilic group is present elsewhere in the molecule or in a reactant that can form a tethered intermediate. For instance, if a reactant contains both an amine and a hydroxyl group, an initial reaction at one site could be followed by an intramolecular cyclization involving the other. While specific examples detailing the intramolecular cyclization of this compound itself were not prevalent in the searched literature, the general principle is a known pathway in isocyanate chemistry. memphis.edu

Cycloaddition Chemistry

The isocyanate group can also participate in cycloaddition reactions, where it acts as a component in the formation of new ring systems. This reactivity opens up pathways to various heterocyclic structures.

[3+2] Cycloaddition Reactions with Dipolarophiles

Isocyanates can react as a two-atom component in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. researchgate.netmdpi.com For example, an azomethine ylide could react with the C=N bond of the isocyanate group of this compound, which acts as the dipolarophile. This would lead to the formation of a five-membered heterocyclic ring system. The regioselectivity and stereoselectivity of such cycloadditions are often of significant interest in synthetic chemistry. mdpi.com While the broader class of isocyanates participates in these reactions, specific studies focusing on this compound in [3+2] cycloadditions are not widely documented in the reviewed literature. chemrxiv.orgarkat-usa.org

Participation in Other Ring-Forming Reactions

Beyond [3+2] cycloadditions, isocyanates can potentially participate in other ring-forming reactions, such as [4+2] cycloadditions (Diels-Alder reactions), though this is less common for the isocyanate group itself compared to other unsaturated systems. rsc.orgnih.govrsc.org In some cases, the pyridine (B92270) ring of this compound could itself act as a diene or dienophile component, although this reactivity would be highly dependent on the reaction partners and conditions. researchgate.net The electronic nature of the pyridine ring, influenced by the isocyanate group, would play a critical role in determining its viability in such cycloadditions. However, specific examples of this compound participating in these other ring-forming reactions were not found in the surveyed research.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound introduces a site of reactivity distinct from the isocyanate group. This allows for a range of chemical transformations, including the formation of N-oxides and coordination to metal centers.

Formation of Pyridine N-Oxides and their Subsequent Reactivity with Isocyanates

The pyridine nitrogen atom can be readily oxidized to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the molecule, enhancing the reactivity of the pyridine ring. Pyridine N-oxides are generally more nucleophilic and, upon protonation of the oxygen, the ring becomes more susceptible to nucleophilic attack compared to the parent pyridine. scripps.edu The formation of N-oxides from pyridines is a well-established reaction, often achieved using oxidizing agents like hydrogen peroxide or peroxy acids.

Pyridine N-oxides themselves can act as catalysts for isocyanate reactions. acs.org The general mechanism involves the nucleophilic attack of the N-oxide oxygen on the electrophilic carbon of the isocyanate group. This is followed by subsequent reactions, such as addition of a nucleophile to the activated isocyanate. scripps.edu In the context of this compound, the formation of its N-oxide would create a bifunctional molecule with both an N-oxide and an isocyanate group.

The reactivity of pyridine N-oxides has been explored in various contexts, including their reactions with arylzinc reagents and their use in direct C-H arylation reactions catalyzed by transition metals. researchgate.netnih.gov These studies highlight the versatile reactivity of the pyridine N-oxide moiety, suggesting that the N-oxide of this compound could undergo a variety of transformations at the pyridine ring, in addition to the reactions of the isocyanate group.

Table 1: Comparison of Pyridine and Pyridine N-Oxide Properties

| Property | Pyridine | Pyridine N-Oxide |

| Basicity (pKa of conjugate acid) | 5.2 | 0.79 |

| Dipole Moment (D) | 2.03 | 4.37 |

| Reactivity towards Electrophiles | Less reactive | More reactive |

| Reactivity towards Nucleophiles | Less reactive | More reactive (upon O-activation) |

This table provides a general comparison of the properties of pyridine and pyridine N-oxide. scripps.edu

Coordination Chemistry with Metal Centers (if applicable to this specific isocyanate)

While specific studies on the coordination chemistry of this compound with metal centers are not prevalent in the reviewed literature, the pyridine nitrogen atom provides a potential coordination site. The rich coordination chemistry of pyridine and its derivatives is well-documented, with the nitrogen lone pair acting as a Lewis base to bind to a variety of metal ions. elsevierpure.comnih.gov This ability to coordinate to metals is fundamental to the formation of a vast array of coordination complexes and metal-organic frameworks. nih.govrsc.org

The coordination of a pyridyl ligand to a metal center can lead to the formation of discrete molecular complexes or extended polymeric structures. nih.govrsc.org The geometry and connectivity of these structures are influenced by the nature of the metal ion, the other ligands present, and the reaction conditions. The isocyanate group on the pyridine ring of this compound could remain as a reactive functional group on the periphery of a metal complex, allowing for subsequent post-coordination modification reactions. Alternatively, the isocyanate group itself could potentially be involved in coordination, although this is less common for the NCO group compared to the isocyanide (CNR) group. Transition metal isocyanide complexes are well-known, where the carbon atom of the isocyanide ligand donates its lone pair to the metal. wikipedia.org

Given the established coordination behavior of pyridines, it is highly probable that this compound can act as a ligand, coordinating to metal centers through its pyridine nitrogen. This would result in metal complexes functionalized with reactive isocyanate groups, which could be valuable building blocks for new materials.

Polymerization Mechanisms Involving this compound

The isocyanate group is the primary functional group responsible for the polymerization of this compound, leading to the formation of important classes of polymers such as polyurethanes and polyureas.

Formation of Polyurethanes and Polyureas

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol (a compound with multiple hydroxyl groups). mdpi.comyoutube.comyoutube.com Similarly, polyureas are formed from the reaction of a diisocyanate with a polyamine (a compound with multiple amine groups). google.com In the context of this compound, this monofunctional isocyanate could act as a chain-terminating agent or be incorporated into a polymer backbone if a di- or poly-functional comonomer is used that also contains a pyridyl isocyanate moiety.

The fundamental reaction for polyurethane formation is the addition of an alcohol to the isocyanate group, forming a urethane (B1682113) linkage (-NH-C(O)-O-). youtube.com For polyurea formation, a primary or secondary amine reacts with the isocyanate group to form a urea linkage (-NH-C(O)-NH-). These reactions are typically highly efficient and proceed without the formation of byproducts.

Table 2: General Reactions for Polyurethane and Polyurea Formation

| Polymer Type | Reactants | General Reaction |

| Polyurethane | Isocyanate + Alcohol | R-NCO + R'-OH → R-NH-C(O)-O-R' |

| Polyurea | Isocyanate + Amine | R-NCO + R'-NH₂ → R-NH-C(O)-NH-R' |

This table illustrates the basic chemical reactions for the formation of urethane and urea linkages.

The properties of the resulting polyurethane or polyurea are highly dependent on the structure of the isocyanate and the polyol or polyamine used. mdpi.com The incorporation of the 4-methylpyridine (B42270) unit from this compound into a polymer chain would introduce a heterocyclic, potentially functional, pendant group. This could influence the polymer's properties, such as its thermal stability, solubility, and ability to coordinate with metal ions.

Controlled Polymerization Techniques for Isocyanate-Functional Monomers

Achieving control over the polymerization of isocyanate-functional monomers is crucial for designing polymers with specific architectures and narrow molecular weight distributions. While the direct polymerization of monomers containing highly reactive isocyanate groups can be challenging, several strategies have been developed. usm.edu

One common approach is the use of "blocked" isocyanates. usm.edu In this method, the isocyanate group is reversibly reacted with a blocking agent (e.g., a phenol, lactam, or oxime) to form a less reactive adduct. The blocked isocyanate monomer can then be polymerized using controlled polymerization techniques, such as free-radical addition polymerization. google.com After polymerization, the blocking groups can be removed, typically by heating, to regenerate the reactive isocyanate functionalities along the polymer chain. usm.edu This allows for post-polymerization modification of the polymer.

Another approach involves the direct, controlled polymerization of isocyanate-functional monomers under carefully controlled conditions to minimize side reactions. acs.org Organotitanium(IV) compounds, for instance, have been used as catalysts for the living anionic polymerization of isocyanates, including those with functionalized side chains. acs.org This technique allows for the synthesis of well-defined block copolymers and other complex architectures.

For this compound, these controlled polymerization techniques could be employed to create well-defined polymers with pendant pyridyl groups. The use of a blocked version of the monomer in a controlled radical polymerization or the direct living anionic polymerization of the monomer are both viable pathways to achieving this.

Applications of 3 Isocyanato 4 Methylpyridine in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Organic Synthesis

The presence of the highly reactive isocyanate functional group (-N=C=O) makes 3-isocyanato-4-methylpyridine a valuable reagent in organic synthesis. This group readily reacts with nucleophiles such as alcohols, amines, and water, enabling the construction of a diverse array of organic molecules.

The isocyanate moiety of this compound is a key precursor for the synthesis of various heterocyclic systems. Isocyanates are known to participate in cycloaddition reactions, which are powerful tools for constructing ring structures. rsc.org For instance, isocyanates can undergo [4+2] cycloaddition reactions with dienes to form six-membered heterocyclic compounds. While specific examples detailing this compound in such reactions are not abundant in the reviewed literature, the general reactivity of isocyanates suggests its potential in this area.

The pyridine (B92270) nitrogen in the this compound ring also influences its reactivity and can participate in the formation of fused heterocyclic systems. For example, the reaction of pyridine N-oxides with phenyl isocyanate can lead to the formation of anilinopyridines through a cycloaddition-rearrangement pathway. researchgate.net This highlights the potential for the pyridine core of this compound to be involved in complex transformations.

Isocyanide-based multicomponent reactions are another avenue for the synthesis of complex heterocycles like pyrroles, imidazoles, and oxazoles. rsc.org While isocyanides and isocyanates are different functional groups, the isocyanate group can be a precursor to isocyanide-like reactivity or can be used in different types of multicomponent reactions to generate heterocyclic scaffolds.

The construction of fused pyrimidine (B1678525) rings onto a pyrazole (B372694) core has been achieved through heterocyclization reactions. researchgate.net This general strategy of fusing heterocyclic rings is applicable to pyridine derivatives and suggests that this compound could be a starting material for creating novel polycyclic systems. For example, the reaction of 3-aminopyridine (B143674) derivatives, which can be synthesized from their isocyanate counterparts, with various reagents can lead to the formation of fused pyrazolo[3,4-b]pyridine systems. researchgate.net

| Reaction Type | Reactant(s) with Isocyanate | Resulting Heterocyclic System |

| [4+2] Cycloaddition | Dienes | Six-membered heterocycles |

| Multicomponent Reactions | Various substrates | Pyrroles, Imidazoles, Oxazoles, etc. |

| Cycloaddition-Rearrangement | Pyridine N-oxide (related system) | Anilinopyridines |

| Fused Ring Synthesis | (From amino derivative) | Fused pyrimidine and pyrazole systems |

Pyridine and its derivatives are fundamental components of many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and antiviral properties. nih.govresearchgate.net The introduction of an isocyanate group at the 3-position of 4-methylpyridine (B42270) provides a reactive handle to incorporate this important scaffold into larger, more complex molecules with potential biological relevance.

The reaction of isocyanates with alcohols to form carbamates is a common strategy in medicinal chemistry. nih.gov Carbamate (B1207046) groups can act as bioisosteres of amide bonds, offering improved stability against enzymatic degradation and potentially enhancing pharmacokinetic properties. nih.gov Therefore, this compound can be used to introduce a 4-methylpyridine moiety into a molecule via a stable carbamate linkage.

Multicomponent reactions (MCRs) are highly efficient for the synthesis of biologically active molecules, and isocyanates are valuable components in many MCRs. mdpi.com For example, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) utilizes isocyanides to produce 3-aminoimidazo[1,2-a]pyridines, which have shown anticancer activity. nih.gov While this reaction uses an isocyanide, the isocyanate group of this compound can be a precursor to other functionalities that can participate in similar or different MCRs to build complex molecular architectures.

The synthesis of various heterocyclic hybrids containing pyridine rings has led to the discovery of potent anticancer agents. nih.gov The ability of this compound to react with a wide range of nucleophiles allows for its incorporation into diverse molecular scaffolds, which can then be screened for biological activity.

| Molecular Feature | Significance in Biological Architectures | Example Application |

| Pyridine Ring | Core scaffold in many bioactive compounds. nih.govresearchgate.net | Anticancer, antifungal, antiviral agents. researchgate.net |

| Carbamate Linkage | Bioisostere of amide bond with improved stability. nih.gov | Enhancing pharmacokinetic properties of drugs. |

| Multicomponent Reactions | Efficient synthesis of complex molecules. mdpi.com | Rapid generation of libraries of potential drug candidates. |

Role in the Development of Advanced Polymeric Materials

Isocyanates are fundamental building blocks for polyurethane polymers. The reactivity of the isocyanate group allows for the formation of urethane (B1682113) linkages through reaction with polyols, leading to the creation of a wide range of materials with tunable properties. youtube.com

The properties of polyurethane materials are significantly influenced by the structure and amount of the isocyanate used in their synthesis. youtube.com As an aromatic isocyanate, this compound would be expected to produce polyurethanes with a degree of rigidity and strength. youtube.com

The cross-linking density of the polymer network, which is a key determinant of its mechanical properties, can be controlled by the ratio of isocyanate to polyol. A higher ratio of isocyanate leads to a more densely cross-linked and harder material, while a lower ratio results in a softer and more flexible polymer. youtube.com The presence of the pyridine ring in this compound can also influence the polymer's properties, potentially affecting its thermal stability, adhesion, and chemical resistance.

The reaction of isocyanates with water, which produces a urea (B33335) linkage and carbon dioxide gas, is utilized in the production of polyurethane foams. youtube.com The carbon dioxide acts as a blowing agent, creating the cellular structure of the foam. youtube.com this compound could potentially be used in the formulation of such foams, with the pyridine moiety potentially imparting unique properties to the final material.

| Parameter | Effect on Polyurethane Properties |

| Isocyanate to Polyol Ratio | Higher ratio leads to harder, more rigid materials. youtube.com |

| Isocyanate Structure (Aromatic vs. Aliphatic) | Aromatic isocyanates generally produce more rigid and stronger polymers. youtube.com |

| Reaction with Water | Forms urea linkages and carbon dioxide, leading to foam formation. youtube.com |

The high reactivity of the isocyanate group makes it an excellent choice for the surface modification and functionalization of various materials. mdpi.com This process involves covalently attaching the isocyanate-containing molecule to the surface of a substrate, thereby altering the surface properties.

For example, carbon nanotubes have been functionalized with isocyanate groups to improve their dispersion in a polymer matrix and enhance the mechanical and anticorrosion properties of the resulting composite material. mdpi.com In a similar manner, this compound could be used to modify the surface of materials to introduce the 4-methylpyridine functionality. This could be beneficial for applications where the specific properties of the pyridine ring, such as its ability to coordinate with metal ions or its basicity, are desired.

The surface of inorganic materials like layered zirconium phosphates can also be modified to create multifunctional materials. rsc.org While the direct use of this compound for this purpose is not documented, the general principle of using reactive organic molecules to functionalize inorganic surfaces is well-established.

| Material to be Modified | Purpose of Modification | Potential Benefit of Using this compound |

| Carbon Nanotubes | Improved dispersion and interfacial adhesion in polymer composites. mdpi.com | Enhanced mechanical and anticorrosion properties. mdpi.com |

| Inorganic Nanoparticles | Introduction of specific surface functionalities. | Imparting metal-coordinating or basic properties to the surface. |

| Layered Materials | Creation of multifunctional materials. rsc.org | Tailoring surface chemistry for specific applications. |

Catalytic Applications (if this compound or its derivatives serve as catalysts or ligands)

While this compound itself is not typically a catalyst, its derivatives can serve as valuable ligands in coordination chemistry and catalysis. The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal complex. The electronic and steric properties of the pyridine ligand can be tuned by the substituents on the ring, which in turn influences the catalytic activity of the metal complex.

Transition metal complexes containing pyridine-based ligands have been investigated for a variety of catalytic applications, including hydroboration and C-C bond formation. nih.govnih.gov For example, terpyridine-metal complexes have shown interesting catalytic reactivity. nih.gov

The amino derivative of this compound, 3-amino-4-methylpyridine (B17607), can be synthesized and used as a ligand. 3-Aminopyridine has been supported on graphene oxide to create a heterogeneous acid-base nanocatalyst. nih.gov This suggests that derivatives of this compound could be used to prepare novel catalytic materials.

Furthermore, metal complexes with isocyanide ligands have been shown to be active catalysts for hydrogenation and hydrosilylation reactions. researchgate.net While an isocyanate is not an isocyanide, the chemistry of these related functional groups suggests the potential for developing catalytic systems based on derivatives of this compound.

| Derivative/Related Compound | Catalytic Application |

| Pyridine-based ligands | Hydroboration, C-C bond formation. nih.govnih.gov |

| 3-Aminopyridine on graphene oxide | Heterogeneous acid-base catalysis. nih.gov |

| Isocyanide-metal complexes | Hydrogenation, hydrosilylation. researchgate.net |

Computational and Theoretical Investigations of 3 Isocyanato 4 Methylpyridine

Electronic Structure Analysis

Analysis of the electronic structure is fundamental to understanding the behavior of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Isocyanato-4-methylpyridine, DFT studies would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)) to optimize the molecule's geometry and calculate various electronic properties.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value | Unit |

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Mulliken Atomic Charges | Data not available | e |

| Bond Lengths (e.g., N=C=O, C-N) | Data not available | Ångströms (Å) |

| Bond Angles (e.g., C-N=C, N=C=O) | Data not available | Degrees (°) |

These calculations would reveal the distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic centers. For instance, the carbon atom of the isocyanate group is expected to be highly electrophilic.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. nih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, FMO analysis would visualize the spatial distribution of these orbitals and quantify their energy levels.

A hypothetical FMO data table would include:

| Orbital | Energy |

| HOMO | Data not available eV |

| LUMO | Data not available eV |

| HOMO-LUMO Gap (ΔE) | Data not available eV |

The analysis would likely show the HOMO localized on the pyridine (B92270) ring and the methyl group, while the LUMO would be concentrated on the highly electrophilic isocyanate group, particularly the central carbon atom.

Reactivity Prediction and Mechanistic Elucidation

Computational methods are invaluable for predicting how a molecule will react and for elucidating the step-by-step mechanisms of these reactions.

The isocyanate group (-N=C=O) in this compound is a prime target for nucleophilic attack. Computational studies can predict the regioselectivity of such additions, determining whether a nucleophile will preferentially attack the central carbon of the isocyanate or another site on the pyridine ring. This is often achieved by calculating the partial atomic charges and the Fukui functions, which indicate the most reactive sites for nucleophilic and electrophilic attack. The mechanism of nucleophilic addition typically involves the formation of a tetrahedral intermediate. numberanalytics.com

Computational chemistry allows for the modeling of entire reaction pathways, including the identification of reactants, products, intermediates, and, crucially, transition states. arxiv.org For a reaction involving this compound, such as its reaction with an alcohol to form a carbamate (B1207046), computational modeling would calculate the energy profile of the reaction. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This provides a quantitative measure of the reaction's feasibility.

Conformational Analysis and Stability Studies

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the isocyanate group to the pyridine ring. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformer(s) and the energy barriers between them can be determined. This information is important as the reactivity and properties of the molecule can be influenced by its preferred conformation.

Spectroscopic Property Prediction and Correlation with Experimental Data

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific computational and experimental studies focused on the spectroscopic properties of this compound. While general principles of computational chemistry and spectroscopy are well-established, their direct application to this particular compound, including detailed theoretical predictions and their correlation with experimental data, has not been documented in the public domain.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic characteristics of molecules. jocpr.comphyschemres.org These methods can calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. jocpr.comorganicchemistrydata.org For instance, DFT calculations have been successfully employed to analyze the vibrational spectra of various substituted pyridines and related heterocyclic compounds. researchgate.netcdnsciencepub.comnih.gov Similarly, the characteristic strong absorption of the isocyanate (-NCO) group in the infrared spectrum, typically found in the 2250-2275 cm⁻¹ region, is well-understood and has been the subject of both experimental and computational studies in other molecules. nist.gov

In a typical study, the predicted vibrational frequencies and NMR chemical shifts for a molecule like this compound would be calculated using a selected level of theory and basis set. These theoretical values would then be compared against experimentally obtained spectra. For example, the predicted infrared (IR) spectrum would be matched with an experimental Fourier-transform infrared (FT-IR) spectrum to assign the observed absorption bands to specific molecular vibrations. A similar correlation would be performed for the predicted and experimental ¹H and ¹³C NMR spectra. jocpr.comsigmaaldrich.com

While experimental data exists for structurally related compounds such as 4-methylpyridine (B42270) and other pyridine derivatives, and general knowledge of isocyanate chemistry is extensive, a detailed and specific analysis for this compound is not possible without dedicated research. acs.orgacs.orgsigmaaldrich.com The scientific community has not yet published studies that provide the specific data tables of predicted and experimental spectroscopic values for this compound.

Therefore, this section cannot present the detailed research findings and data tables as requested, due to the lack of available scientific data on this compound.

Q & A

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay) using derivatives like urea-linked analogs.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.